Cas no 1805837-69-7 (2-Amino-6-bromo-7-formyl-1H-benzimidazole)

2-Amino-6-bromo-7-formyl-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with amino, bromo, and formyl functional groups. This multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing biologically active molecules. The presence of reactive sites (amino, bromo, and formyl groups) allows for versatile derivatization, enabling applications in medicinal chemistry, such as the design of kinase inhibitors or antimicrobial agents. Its well-defined reactivity profile and high purity ensure consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity, requiring proper storage and handling protocols.
2-Amino-6-bromo-7-formyl-1H-benzimidazole structure
1805837-69-7 structure
商品名:2-Amino-6-bromo-7-formyl-1H-benzimidazole
CAS番号:1805837-69-7
MF:C8H6BrN3O
メガワット:240.056740283966
CID:4824065

2-Amino-6-bromo-7-formyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-bromo-7-formyl-1H-benzimidazole
    • インチ: 1S/C8H6BrN3O/c9-5-1-2-6-7(4(5)3-13)12-8(10)11-6/h1-3H,(H3,10,11,12)
    • InChIKey: XRRRSEBKPICUML-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1C=O)N=C(N)N2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • トポロジー分子極性表面積: 71.8
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-Amino-6-bromo-7-formyl-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061007630-1g
2-Amino-6-bromo-7-formyl-1H-benzimidazole
1805837-69-7 98%
1g
$2,247.67 2022-04-01
Alichem
A061007630-500mg
2-Amino-6-bromo-7-formyl-1H-benzimidazole
1805837-69-7 98%
500mg
$1,188.41 2022-04-01
Alichem
A061007630-250mg
2-Amino-6-bromo-7-formyl-1H-benzimidazole
1805837-69-7 98%
250mg
$783.38 2022-04-01

2-Amino-6-bromo-7-formyl-1H-benzimidazole 関連文献

2-Amino-6-bromo-7-formyl-1H-benzimidazoleに関する追加情報

Introduction to 2-Amino-6-bromo-7-formyl-1H-benzimidazole (CAS No. 1805837-69-7)

2-Amino-6-bromo-7-formyl-1H-benzimidazole is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. The compound, identified by the CAS number 1805837-69-7, belongs to the benzimidazole class, a scaffold widely recognized for its role in medicinal chemistry. The presence of functional groups such as an amino group, a bromine substituent, and a formyl group at specific positions on the benzimidazole core enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The benzimidazole core itself is a well-documented pharmacophore, contributing to the biological activity of numerous therapeutic agents. For instance, benzimidazoles are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific modifications present in 2-amino-6-bromo-7-formyl-1H-benzimidazole not only influence its electronic and steric properties but also open up possibilities for further derivatization and optimization.

In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced pharmacological profiles. The formyl group in 2-amino-6-bromo-7-formyl-1H-benzimidazole serves as a reactive handle for condensation reactions, allowing for the introduction of additional functional moieties such as amides, esters, or heterocycles. This reactivity has been exploited in the synthesis of various bioactive compounds, including kinase inhibitors and DNA intercalators.

The bromine substituent at the 6-position adds another layer of modularity to this compound. Bromine is often employed in medicinal chemistry due to its ability to participate in various chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing biaryl structures. Such transformations are pivotal in generating complex drug molecules with improved solubility and bioavailability.

One of the most compelling aspects of 2-amino-6-bromo-7-formyl-1H-benzimidazole is its potential application in the development of targeted therapies. The benzimidazole scaffold is frequently incorporated into molecules designed to interact with specific biological targets, such as enzymes or receptors. For example, studies have shown that benzimidazole derivatives can modulate the activity of kinases, which are critical players in cellular signaling pathways associated with cancer and inflammation.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-amino-6-bromo-7-formyl-1H-benzimidazole. Molecular modeling techniques allow researchers to predict the binding affinity and mode of interaction between this compound and its potential targets. Such predictions are invaluable in guiding experimental efforts and reducing the time required to identify lead compounds for drug development.

The formyl group at the 7-position provides an opportunity to explore diverse chemical modifications. For instance, formylation can be reversed through reduction to an amine or hydroxymethylation to yield an alcohol. These transformations can be strategically employed to fine-tune the pharmacokinetic properties of derived compounds, such as their metabolic stability or cellular penetration.

In addition to its synthetic utility, 2-amino-6-bromo-7-formyl-1H-benzimidazole has been investigated for its potential role in materials science. Benzimidazole derivatives exhibit interesting photophysical properties, making them candidates for applications in organic electronics and optoelectronic devices. The bromine substituent can be particularly useful in polymerization reactions or cross-linking processes, contributing to the development of novel materials with tailored characteristics.

The growing interest in green chemistry has also influenced the synthesis of 2-amino-6-bromo-7-formyl-1H-benzimidazole. Researchers are increasingly adopting environmentally benign methodologies to produce this compound and its derivatives. For example, catalytic processes that minimize waste generation or solvent use are being explored as alternatives to traditional synthetic routes.

The versatility of 2-amino-6-bromo-7-formyl-1H-benzimbazole (CAS No. 1805837-69-7) makes it a valuable building block for interdisciplinary research. Its combination of reactivity and structural features allows chemists to explore new chemical space while medicinal chemists can leverage its scaffold to design innovative therapeutic agents.

In conclusion,2-amino-6-bromo-7-formyl-H-Benzimidine (CAS No 18058376977) stands out as a compound with significant potential across multiple domains of chemical research。 Its unique structural attributes, coupled with recent advancements in synthetic methodologies, position it as a cornerstone for future discoveries。 As research continues, we can anticipate further insights into its applications, both in pharmaceuticals and beyond。

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